tert-butyl (3S)-3-(2-bromophenoxy)pyrrolidine-1-carboxylate
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Overview
Description
tert-butyl (3S)-3-(2-bromophenoxy)pyrrolidine-1-carboxylate: is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl group, a bromophenoxy group, and a pyrrolidine ring. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3S)-3-(2-bromophenoxy)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with a bromophenol derivative under specific conditions. The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors can be used to facilitate the reaction, providing better control over reaction conditions and reducing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl (3S)-3-(2-bromophenoxy)pyrrolidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed:
Oxidation: The major products formed from oxidation reactions include oxidized derivatives of the pyrrolidine ring.
Reduction: Reduction reactions typically yield reduced derivatives of the pyrrolidine ring.
Substitution: Substitution reactions result in the formation of new compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: tert-butyl (3S)-3-(2-bromophenoxy)pyrrolidine-1-carboxylate is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used in assays to investigate enzyme activity, receptor binding, and other biochemical processes.
Medicine: this compound has potential applications in medicinal chemistry. It is explored as a lead compound for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-(2-bromophenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromophenoxy group can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, modulating their activity. The pyrrolidine ring can interact with receptors and other biological macromolecules, influencing cellular signaling pathways.
Comparison with Similar Compounds
- tert-butyl (3S)-3-(2-chlorophenoxy)pyrrolidine-1-carboxylate
- tert-butyl (3S)-3-(2-fluorophenoxy)pyrrolidine-1-carboxylate
- tert-butyl (3S)-3-(2-iodophenoxy)pyrrolidine-1-carboxylate
Comparison: tert-butyl (3S)-3-(2-bromophenoxy)pyrrolidine-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction profiles compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective.
Properties
Molecular Formula |
C15H20BrNO3 |
---|---|
Molecular Weight |
342.23 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(2-bromophenoxy)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-9-8-11(10-17)19-13-7-5-4-6-12(13)16/h4-7,11H,8-10H2,1-3H3/t11-/m0/s1 |
InChI Key |
XGXPBPXYRGHKHB-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=CC=CC=C2Br |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC=C2Br |
Origin of Product |
United States |
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